4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate
Description
4-(4-Benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate is a thienopyrimidine derivative with a bicyclic core structure comprising a seven-membered cycloheptane ring fused to a thieno[2,3-d]pyrimidine scaffold. The compound is further substituted at the C-4 position with a 4-benzylpiperazine moiety and exists as a dioxalate salt. Its molecular formula is C₂₆H₃₀N₄O₈S, with a molecular weight of 558.61 g/mol and a purity of ≥95% . The dioxalate salt enhances solubility, making it suitable for pharmacological studies.
The synthesis of this compound likely involves chlorination of the cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one intermediate (prepared via condensation of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with formamide) followed by substitution with 4-benzylpiperazine .
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4S.2C2H2O4/c1-3-7-17(8-4-1)15-25-11-13-26(14-12-25)21-20-18-9-5-2-6-10-19(18)27-22(20)24-16-23-21;2*3-1(4)2(5)6/h1,3-4,7-8,16H,2,5-6,9-15H2;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDUANLPOVTZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis.
Mode of Action
It is known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.
Biochemical Pathways
COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins.
Biological Activity
4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, particularly in the context of cancer treatment and other diseases. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C26H30N4O8S
- Molecular Weight : 558.61 g/mol
- CAS Number : 872511-34-7
Biological Activity Overview
Recent studies have investigated the biological activities of thienopyrimidine derivatives, including the compound . The following sections summarize key findings related to its anticancer properties and other biological effects.
Anticancer Activity
-
In Vitro Studies :
- A study demonstrated that thienopyrimidine derivatives exhibit significant anticancer activity against various cell lines. Notably, compounds similar to this compound showed IC50 values comparable to established chemotherapeutics like doxorubicin .
- Specific derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. Compound 3 exhibited an IC50 of 13.42 μg/mL against MCF-7 cells and demonstrated selective toxicity compared to normal mammary epithelial cells (MCF-10A) .
-
Mechanism of Action :
- The anticancer mechanism is believed to involve inhibition of key kinases involved in cell proliferation and survival pathways. In-silico screening indicated that related compounds showed promising kinase affinity values ranging from 6.7% to 66.7%, suggesting a potential mechanism through which these compounds exert their effects .
Other Biological Activities
- Antioxidant Properties :
- Pharmacokinetic Properties :
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| Compound 3 | MCF-7 | 13.42 | Kinase inhibition |
| Compound 4 | MDA-MB-231 | 52.56 | Cell cycle arrest |
| Compound 12 | MCF-10A | 67.0 | Selective toxicity |
Case Studies
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Case Study on Breast Cancer :
- In a controlled study involving MCF-7 and MDA-MB-231 cell lines, the thienopyrimidine derivatives were evaluated for their cytotoxic effects and selectivity indices. The results indicated a higher selectivity for cancer cells over normal cells, making these compounds promising candidates for targeted cancer therapies .
- In-Silico Modeling :
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidines are a versatile class of heterocyclic compounds with diverse biological activities. Below is a detailed comparison of the target compound with key analogs:
Anticancer Activity:
- Compound 4a : Demonstrated dual inhibition of EGFR and VEGFR-2 (IC₅₀ = 0.89 µM and 0.21 µM, respectively) and significant antiproliferative activity against MCF-7 breast cancer cells .
- Compound 5f (a methyl-substituted analog): Exhibited potent apoptosis induction (65% cell death at 10 µM) and G2/M cell cycle arrest .
- The benzylpiperazine group may improve blood-brain barrier penetration, expanding therapeutic applications .
Antimicrobial Activity:
- Thieno[2,3-d]pyrimidines with sulfonamide or cyano substituents (e.g., 33b) have shown moderate antimicrobial activity against E. coli and S. aureus .
Physicochemical Properties:
- The dioxalate salt of the target compound likely improves aqueous solubility compared to free bases like 4a or 33b , facilitating in vivo administration .
Research Findings and Implications
- Synthetic Accessibility: The chloro intermediate (4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine) is a critical precursor for synthesizing C-4 substituted derivatives via nucleophilic substitution .
- Structure-Activity Relationships (SAR): Bulky substituents (e.g., benzylpiperazine) enhance kinase inhibition but may reduce metabolic stability. Smaller substituents (e.g., amino or sulfonamide) favor antimicrobial activity .
- Unresolved Questions : The exact pharmacokinetic profile and toxicity of the target compound require further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
